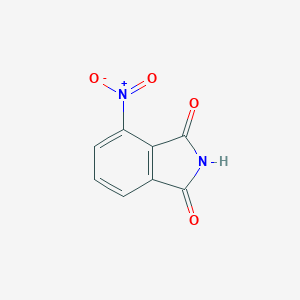

3-Nitrophthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)8(12)9-7/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONIIQYTWOPUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060532 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-62-3 | |

| Record name | 3-Nitrophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROPHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6BP8BS7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Nitrophthalimide

Classical Synthesis Routes

Classical synthetic routes for 3-Nitrophthalimide primarily involve the modification of existing aromatic structures or the cyclization of dicarboxylic acid derivatives.

Nitration of Phthalimide (B116566)

Nitro-substituted phthalimides are important intermediates in various chemical industries. google.com The synthesis of these compounds is often achieved through the nitration of phthalimide. google.com General methods for nitrating phthalimide involve the use of concentrated sulfuric acid and an amine nitrate, which typically results in yields of less than 60%. google.com Alternatively, a mixture of concentrated sulfuric acid and concentrated nitric acid can be employed as nitration reagents, potentially leading to yields exceeding 80%. google.com However, direct nitration of phthalimide commonly yields the 4-nitrophthalimide (B147348) isomer or a mixture of isomers, rather than selectively producing this compound as the major product. For instance, the nitration of phthalimide using fuming nitric acid and concentrated sulfuric acid has been reported to yield 4-nitrophthalimide with a crude yield of 63–66% and a purified yield of 52–53%. orgsyn.org Specific detailed research findings for the selective high-yield nitration of phthalimide directly to this compound are not extensively documented in the provided sources.

Synthesis from 3-Nitrophthalic Acid

A highly efficient classical method for synthesizing this compound involves the reaction of 3-Nitrophthalic Acid with urea (B33335). One reported procedure details the addition of 8.45 g (40 mmol) of 3-Nitrophthalic Acid and 2.16 g (36 mmol) of urea to a flask containing 40 mL of glacial acetic acid as the reaction solvent. chemicalbook.com The mixture is stirred at 117 °C for 3 hours. chemicalbook.com Upon completion of the reaction, cooling to room temperature and subsequent concentration under reduced pressure yields the crude product. chemicalbook.com Extraction with water and ethyl acetate (B1210297) removes residual urea, and drying the organic phase with anhydrous sodium sulfate, followed by filtration and concentration, provides 7.53 g of yellow solid this compound with an impressive yield of 98%. chemicalbook.com

Another method involves refluxing a mixture of 3-Nitrophthalic Acid (21.1 g, 0.01 mol) and urea (6 g, 0.1 mol) in 40 mL of ethylene (B1197577) glycol monomethyl ether for 4 hours. researchgate.net The resulting mixture is then transferred to crashed ice (150 mL) to precipitate this compound, achieving a yield of 67%. researchgate.net

Table 1: Synthesis of this compound from 3-Nitrophthalic Acid

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Nitrophthalic Acid, Urea | Glacial Acetic Acid | 117 | 3 | 98 | chemicalbook.com |

| 3-Nitrophthalic Acid, Urea | Ethylene Glycol Monomethyl Ether | Reflux | 4 | 67 | researchgate.net |

Synthesis from 3-Nitrophthalic Anhydride (B1165640)

3-Nitrophthalic Anhydride serves as a key intermediate for the synthesis of various organic compounds, including this compound and its derivatives. guidechem.comchemicalbook.com This anhydride can be prepared by heating 3-Nitrophthalic Acid under various conditions or by the action of acetic anhydride. chemicalbook.comorgsyn.orglookchem.com Direct nitration of phthalic anhydride also yields 3-Nitrophthalic Anhydride alongside its isomeric 4-nitro compound. chemicalbook.comorgsyn.orglookchem.com

The synthesis of this compound from 3-Nitrophthalic Anhydride typically involves a reaction with ammonia (B1221849) or an amine to form the imide ring. For instance, the fusion of 3-Nitrophthalic Anhydride with p-aminoacetophenone at 160 °C for 30 minutes with stirring, without the use of a solvent, has been reported to yield 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione, a derivative of this compound. researchgate.net This demonstrates the direct conversion capability of the anhydride to imide structures.

Multi-step Preparations (e.g., via di-methyl phthalate (B1215562) derivatives)

Multi-step preparations for phthalimides, including this compound, often begin with readily available precursors. One such approach involves a three-step process. The initial step typically involves the nitration of phthalic anhydride to yield 3-Nitrophthalic Acid. researchgate.netresearchgate.netnih.gov This nitration can be performed using concentrated sulfuric acid and concentrated nitric acid. researchgate.net

Following the formation of 3-Nitrophthalic Acid, the imide ring is closed. This ring closure can be achieved by reacting 3-Nitrophthalic Acid with urea under reflux conditions, leading directly to this compound. researchgate.netresearchgate.netnih.gov

Alternatively, the multi-step synthesis of general phthalimides can involve dimethyl phthalate derivatives. In this route, dimethyl phthalate can undergo a ring-closure reaction with urea under reflux conditions in the presence of a sodium methoxide (B1231860) solution. For example, a mixture of dimethyl phthalate (19.4 g, 0.1 mol) and dry urea (15 g, 0.25 mol) in 50 mL of sodium methoxide solution, stirred at reflux for 6 hours, yielded the parent phthalimide as white crystals (9.19 g, 46.3% yield). researchgate.net This phthalimide product (unsubstituted) would then require a subsequent, selective nitration step to introduce the nitro group at the 3-position to form this compound, which, as noted in Section 2.1.1, can be challenging for regioselectivity.

Modern and Green Chemistry Approaches

Modern and green chemistry approaches aim to reduce environmental impact and improve efficiency in chemical synthesis.

Solvent-Free Synthesis Techniques

Solvent-free synthesis techniques represent a significant advancement in green chemistry, minimizing waste and simplifying purification processes. The synthesis of phthalimide derivatives, including those related to this compound, has been successfully achieved using solvent-free methods.

One prominent example involves the fusion of 3-Nitrophthalic Anhydride with p-aminoacetophenone. This reaction is carried out by heating the mixture at 160 °C on a sand bath for approximately 30 minutes with stirring, without the addition of any solvent. researchgate.net This solvent-free fusion yields 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione, a chalcone (B49325) derivative of this compound. researchgate.net Further modifications of this derivative were also performed under solvent-free conditions, such as grinding with different aromatic aldehydes in the presence of sodium hydroxide (B78521) to produce various phthalimide chalcones. researchgate.net

Mechanochemical synthesis, involving the grinding or kneading of solid reactants, is another solvent-free technique applicable to phthalimide synthesis. This method has been successfully used to synthesize a series of phthalimides by reacting substituted phthalic anhydrides with aniline (B41778) derivatives in the solid state. researchgate.net While not specifically detailing this compound, this approach demonstrates the potential for solvent-free preparation of the imide ring from nitro-substituted anhydrides.

Table 2: Solvent-Free Synthesis Example

| Reactants | Conditions | Product (Derivative) | Reference |

| 3-Nitrophthalic Anhydride, p-aminoacetophenone | Fusion at 160 °C for 30 min (solvent-free) | 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, offering advantages such as reduced reaction times and enhanced yields compared to conventional heating methods. While direct microwave-assisted synthesis of this compound from its primary precursors is not extensively detailed in the literature, the principle has been successfully applied to the synthesis of related phthalimide derivatives.

Optimization of Synthetic Pathways

Optimizing the synthetic pathways for this compound involves strategies aimed at maximizing product yield, enhancing purity, and developing efficient catalyst systems.

Yield Enhancement Strategies

Key strategies for enhancing the yield of this compound synthesis often involve careful selection of reactants, solvents, and reaction conditions. The reaction of 3-nitrophthalic acid with urea in glacial acetic acid, which achieves a 98% yield, exemplifies an optimized pathway where the stoichiometry and solvent choice contribute to high conversion rates.

The application of microwave irradiation is a notable strategy for yield enhancement in phthalimide synthesis. Studies on phthalimide derivatives have shown that microwave heating can lead to a considerable increase in yield, often in conjunction with a remarkable reduction in reaction time. For related N-methyl-nitrophthalimide synthesis, controlling the temperature during the nitration reaction and employing specific extraction methods have been reported to improve yield.

Purity Improvement Techniques

Achieving high purity for this compound is crucial for its subsequent applications. Several techniques are employed to purify the synthesized compound and remove impurities. In the synthesis from 3-nitrophthalic acid and urea, purification steps include cooling the reaction mixture, concentrating it under reduced pressure, and then performing multiple extractions with water and ethyl acetate to remove unreacted urea. The organic phase is subsequently dried using anhydrous sodium sulfate, filtered, and concentrated to yield the pure yellow solid.

Recrystallization is a widely used and effective method for purifying phthalimide derivatives, including this compound, from suitable solvents such as ethanol (B145695). For isolating nitrated products, such as N-methyl nitrophthalimides, from concentrated sulfuric acid, extraction with methylene (B1212753) chloride is a technique that not only facilitates product isolation but also helps in avoiding excessive dilution of the acid, allowing for its potential reuse. Impurities can also be removed through solid-liquid separation techniques like filtration, especially when the desired compound is soluble and impurities are not.

Catalyst Utilization and Development

While the direct synthesis of this compound from 3-nitrophthalic acid and urea does not typically involve a separate catalyst, with urea serving as the nitrogen source, catalysts play a significant role in related or precursor reactions.

In the nitration of phthalimide to produce nitrophthalimides, concentrated sulfuric acid acts as a solvent and a dehydrating agent, facilitating the action of nitric acid as the nitrating agent. For the synthesis of 3-nitrophthalic acid (a key precursor), certain catalysts like cyanuric acid compounds have been utilized in oxidation reactions.

Reactivity and Reaction Mechanisms of 3 Nitrophthalimide

Nucleophilic Substitution Reactions

3-Nitrophthalimide readily undergoes nucleophilic substitution reactions, a characteristic feature influenced by the activating effect of the nitro group chemimpex.comjustdial.com. These reactions are fundamental for synthesizing a wide array of derivatives.

Reactions with Amines and Substituted Amines

This compound reacts with amines and substituted amines, often leading to N-substituted phthalimide (B116566) derivatives or ring-opened products. The ammonolysis of this compound, for instance, involves its reaction with concentrated ammonium (B1175870) hydroxide (B78521), yielding a phthalamide (B166641) derivative cdnsciencepub.com. This reaction is reversible, with the phthalamide capable of cyclizing back to the phthalimide cdnsciencepub.com. In one reported instance, this compound (256 g, 1.33 mol) reacted with 3225 mL of concentrated ammonium hydroxide, yielding 82.7 g (93%) of a white powder, 3-nitrophthalamide, after 21 hours of stirring, cooling, filtration, and drying cdnsciencepub.com.

Reactions with substituted amines also proceed via nucleophilic substitution. For example, N-benzyl this compound can be synthesized by refluxing this compound with benzyl (B1604629) chloride in dry acetone (B3395972) containing potassium carbonate brieflands.com.

Table 1: Selected Nucleophilic Substitution Reactions with Amines

| Reactant | Reagent/Conditions | Product | Yield (%) | Notes |

| This compound | Concentrated ammonium hydroxide, 21 h stirring, 0°C cooling | 3-Nitrophthalamide | 93 cdnsciencepub.com | Reversible reaction, forming a white powder with a melting point of 200-201°C. cdnsciencepub.com |

| This compound | Benzyl chloride, dry acetone, K₂CO₃, reflux, 3 h | N-benzyl this compound | 13.3 brieflands.com | Forms yellow crystals with a melting point of 100°C. brieflands.com |

Reactions with Hydrazine (B178648) Derivatives

This compound and its precursors are known to react with hydrazine derivatives. A key reaction involves the conversion of 3-nitrophthalic acid (a precursor to this compound) with hydrazine hydrate (B1144303) to form 3-nitrophthalhydrazide, a crucial intermediate in the synthesis of luminol (B1675438) google.comchegg.com. This conversion is mechanistically described as a nucleophilic addition-elimination reaction chegg.com. Similarly, this compound itself can react with hydrazine hydrate to yield 3-nitro phthalylhydrazine google.com.

Table 2: Reactions with Hydrazine Derivatives

| Reactant | Reagent/Conditions | Product | Notes |

| 3-Nitrophthalic acid | Hydrazine hydrate | 3-Nitrophthalhydrazide | A nucleophilic addition-elimination reaction, crucial intermediate for luminol synthesis. google.comchegg.com |

| This compound | Hydrazine hydrate aqueous solution (80wt%), reflux (110°C), 3 h | 3-Nitro phthalylhydrazine | Forms a mixture of products. google.com |

Unusual Nucleophilic Substitutions

While nucleophilic substitutions on nitrophthalimides are common, some reactions can exhibit unusual pathways or lead to unexpected products. For instance, studies on the reactions of 3- and 4-nitrophthalimides with hydroxylamine (B1172632) in aqueous alcohol media have revealed such complexities researchgate.net. In the case of the 4-nitrosubstituted derivative, the reaction unexpectedly yielded 3,6-dihydroxyphthalimide (B1596489) as the main product, alongside a mixture of 3-amino-4-nitro- and 4-amino-5-nitrophthalimides researchgate.net. While the specific "unusual" products for this compound in this particular reaction are not explicitly detailed in the provided information, this example highlights that nucleophilic attack on nitrophthalimides can sometimes lead to complex rearrangements or transformations beyond simple displacement.

Electrophilic Aromatic Substitution on the Phthalimide Ring System

The phthalimide ring system in this compound is significantly deactivated towards further electrophilic aromatic substitution (EAS) reactions masterorganicchemistry.com. This deactivation is primarily due to the strong electron-withdrawing nature of both the nitro group at position 3 and the two carbonyl groups of the imide functionality masterorganicchemistry.com. Electron-withdrawing groups reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles and directing any potential substitution to meta positions relative to themselves masterorganicchemistry.com.

While nitration is a common EAS reaction used to synthesize nitrophthalimides (e.g., nitration of phthalic anhydride (B1165640) to 3-nitrophthalic acid, or N-methylphthalimide to N-methyl-4-nitrophthalimide) brieflands.comgoogle.compatsnap.com, the this compound itself is generally resistant to further electrophilic attack on its aromatic ring under typical EAS conditions. Any further substitution would require harsh conditions and would likely proceed with very low yields, if at all, due to the cumulative deactivating effects.

Ring-Opening and Cyclization Reactions

The phthalimide ring system of this compound can undergo reversible ring-opening and cyclization reactions, which are crucial in its synthesis and transformation into other compounds.

Ring-opening reactions typically occur under nucleophilic conditions, such as hydrolysis or reaction with amines. For example, the ammonolysis of this compound leads to the ring-opened phthalamide, which can then cyclize back to the imide cdnsciencepub.com. In general, phthalimides can undergo ring-opening in the presence of a base, such as sodium hydroxide or potassium hydroxide, in water google.com.

Conversely, this compound can be synthesized through cyclization reactions. A common method involves the ring closure of 3-nitrophthalic acid with urea (B33335) under reflux conditions, yielding this compound with a reported yield of 67% brieflands.com. Another route involves the reaction of 3-nitrophthalic anhydride with an amine, followed by ring closure to form the phthalimide nycu.edu.tw. These cyclization reactions often occur under acidic conditions or with dehydrating agents google.comnycu.edu.tw.

Table 3: Selected Ring-Opening and Cyclization Reactions

| Reactant | Reagent/Conditions | Product | Notes |

| 3-Nitrophthalic acid | Urea, ethylene (B1197577) glycol mono methyl ether, reflux, 12 h | This compound | Cyclization reaction, yellow powder. brieflands.com |

| Phthalimide (general) | Concentrated ammonium hydroxide | Phthalamide | Reversible ring-opening (ammonolysis). cdnsciencepub.com |

| Phthalic anhydride (general) | Methylamine, then nitration | N-methyl-4-nitrophthalimide | Ring-opening followed by ring-closure and nitration. google.compatsnap.com |

| Phthalimide derivative | Base (e.g., NaOH, KOH) in water | Ring-opened product (e.g., phthalic acid salt) | General ring-opening reaction. google.com |

Structural Modifications and Derivative Synthesis of 3 Nitrophthalimide

Design Principles for Novel Derivatives

The design of novel derivatives from 3-Nitrophthalimide often focuses on modifying the phthalimide (B116566) pharmacophore to interact with various biological targets. This involves considering the presence of the -CO-N(R)- fragment, the aryl hydrophobic ring, and potential hydrogen bond donor/acceptor sites on the imide nitrogen atom and other distal substituents researchgate.net. The goal is to create compounds that can effectively cross biological membranes and exhibit desired pharmacological activities. For instance, the phthalimide subunit has been described as a scaffold for designing new drug candidates for various diseases, including AIDS, cancer, diabetes, and bacterial infections researchgate.net. The introduction of different functional groups and heterocyclic systems to the this compound core allows for tuning the lipophilicity, electronic properties, and steric hindrance, which are critical factors in drug design researchgate.net.

Synthesis of Biologically Active Derivatives

The synthesis of biologically active derivatives from this compound typically involves multi-step reactions, starting from 3-nitrophthalic acid or 3-nitrophthalic anhydride (B1165640), and then proceeding to form the this compound core, followed by further functionalization.

Oxadiazole derivatives incorporating the this compound moiety have been synthesized and evaluated for their biological activities, including antimicrobial, anti-inflammatory, and antifungal properties googleapis.comjapsonline.com. One common synthetic approach involves using this compound as a starting material to build the 1,3,4-oxadiazole (B1194373) skeleton googleapis.com. For example, a series of novel 1,3,4-oxadiazole derivatives of phthalimide were synthesized and demonstrated anticonvulsant activity japsonline.com. A specific compound, 4-nitro-2-((5-propyl-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione, has shown broad-spectrum antibacterial and antifungal activities googleapis.com. The structures of these newly synthesized compounds are typically confirmed using spectral analytical data such as IR, 1H-NMR, Mass spectrometry, and elemental analysis googleapis.com.

Chalcone (B49325) derivatives containing the this compound scaffold have been synthesized and investigated for their antifungal and antibacterial activities. A solvent-free method has been reported for the synthesis of these derivatives. The process typically involves the fusion of 3-nitrophthalic anhydride with p-aminoacetophenone to yield 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione. This intermediate is then reacted with various aromatic aldehydes in the presence of sodium hydroxide (B78521) through a grinding method at room temperature to produce a series of novel chalcone derivatives (A3-10) ekb.egekb.egresearchgate.net. These compounds have been characterized by FT-IR, 1H-NMR, and 13C-NMR spectroscopy ekb.eg. Research findings indicate that some of these chalcone derivatives exhibit significant biological activity, with certain compounds showing superior antibacterial efficacy against Escherichia coli and Staphylococcus aureus compared to standard drugs like cephalexin (B21000) and amoxicillin (B794) ekb.eg. For instance, compound A5 demonstrated a 22 mm zone of inhibition against Staphylococcus aureus, surpassing cephalexin ekb.eg.

Table 1: Biological Activity of Selected Chalcone Derivatives

| Compound | Activity Against Escherichia coli (Zone of Inhibition, mm) | Activity Against Staphylococcus aureus (Zone of Inhibition, mm) |

| A5 | 25 (better than cephalexin and Amoxicillin) ekb.eg | 22 (more active than Cephalexin) ekb.eg |

N-substituted phthalimide derivatives, which include pyrroledicarboximides as a class, are synthesized from this compound. The synthesis of N-substituted-3-nitrophthalimide derivatives has been reported chemicalpapers.com. These compounds are generally prepared by reactions of phthalimide with amines, hydrazines, and amino acid derivatives chemicalpapers.com. For example, this compound itself can be formed by the ring closure of 3-nitrophthalic acid with urea (B33335) nih.govbrieflands.com. Further N-substitution can then be achieved through condensation reactions. For instance, N-benzoyl 3-nitro-phthalimide was synthesized by reacting this compound with benzoyl chloride in the presence of potassium carbonate brieflands.com. These N-substituted derivatives are of interest due to their potential pharmacological properties chemicalpapers.com.

While "urea analogs" might typically refer to compounds containing a urea moiety, in the context of this compound, urea is a key reagent in the synthesis of the this compound core itself. This compound can be synthesized by refluxing 3-nitrophthalic acid with urea in solvents like ethylene (B1197577) glycol monomethyl ether or glacial acetic acid googleapis.comnih.govbrieflands.comchemicalbook.com. This reaction typically yields this compound as a yellow powder, with reported yields up to 98% chemicalbook.com. Further derivatization of this compound can lead to compounds that might be considered "analogs" in a broader sense, by modifying the imide nitrogen. For example, N-substituted 3-nitrophthalimides, such as N-benzoyl 3-nitro-phthalimide, N-benzyl 3-nitro-phthalimide, and N-(4-methylbenzoyl)-3-nitro-phthalimide, have been synthesized by base-catalyzed condensation reactions of this compound with corresponding acyl chlorides nih.govbrieflands.com. One such derivative, N-benzoyl 3-nitro-phthalimide, demonstrated anxiolytic activity in mice models by increasing entries and time spent in open arms at a dose of 10 mg/kg nih.govbrieflands.com.

Table 2: Synthesis and Anxiolytic Activity of N-Substituted this compound Derivatives

| Derivative | Starting Materials | Yield (%) brieflands.com | Melting Point (°C) brieflands.com | Anxiolytic Activity nih.govbrieflands.com |

| N-(4-methylbenzoyl)-3-nitro-phthalimide | This compound + 4-methylbenzoyl chloride | 48 | 150 | Not specified |

| N-benzoyl 3-nitro-phthalimide | This compound + benzoyl chloride | Not specified | Not specified | Yes (10 mg/kg) |

| N-benzyl 3-nitro-phthalimide | This compound + benzyl (B1604629) chloride | Not specified | Not specified | Not specified |

Schiff bases derived from this compound have garnered attention due to their diverse biological activities, including antibacterial and antifungal properties researchgate.net. The synthesis of these derivatives typically involves the condensation reaction of a primary amine, often derived from this compound, with an aldehyde. One reported method involves synthesizing N-(4-hydroxy phenyl) 3-nitro phthalimide, which is then converted to a hydrazide derivative. This hydrazide is subsequently reacted with various aldehydes to yield new Schiff-base derivatives (hydrazones) journalijdr.com. Another approach involves the reaction of substituted N-aminophthalimides, including 3-nitro-N-aminophthalimide, with aromatic aldehydes in ethanol (B145695) researchgate.net. These reactions result in the formation of an azomethine (C=N) group, characteristic of Schiff bases researchgate.netmediresonline.org. The synthesized compounds are characterized using techniques such as melting point determination, elemental analysis, FT-IR, and 1H-NMR spectroscopy researchgate.netjournalijdr.com.

Phthalimide Derivatives with Specific Functional Groups

The introduction of specific functional groups onto the phthalimide scaffold, particularly at the N-position, is a common strategy for generating new derivatives.

While direct halogenation of the this compound ring is less commonly reported, halogenated phthalimide derivatives can be synthesized through various routes. One approach involves the halogenation of aminophthalimides, which can be obtained by reducing nitrophthalimides. For instance, 3- and 4-aminophthalimides can be converted into their bromo-substituted counterparts via the Sandmeyer reaction using cuprous bromide and hydrobromic acid. fishersci.se

Another method for incorporating halogen atoms involves the N-alkylation of phthalimides with halogenated alkyl or aryl halides. For example, N-(4-bromobenzyl)phthalimide can be synthesized by refluxing phthalimide with 4-bromobenzyl bromide in dry acetone (B3395972) in the presence of potassium carbonate. fishersci.be This demonstrates a general strategy for introducing halogenated substituents at the nitrogen atom of the phthalimide ring.

Hydroxyalkylated and carboxymethylated derivatives of this compound are of particular interest due to their potential biological activities. For example, N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide have been studied for their activities in experimental models of pain. fishersci.canih.gov

The synthesis of N-substituted phthalimides, including those with hydroxyalkyl and carboxymethyl groups, typically involves N-alkylation reactions. A general method for N-alkylation of phthalimides utilizes the reaction of the phthalimide with an alkyl halide in the presence of a base. For instance, N-benzyl-3-nitrophthalimide can be synthesized by refluxing this compound with benzyl chloride in dry acetone containing potassium carbonate. fishersci.benih.gov This reaction proceeds by nucleophilic attack of the phthalimide nitrogen on the alkyl halide.

For carboxymethylated derivatives, N-carboxymethylphthalimide can be prepared by reacting phthalimide with chloroacetic acid in the presence of potassium hydroxide, often under microwave irradiation, yielding the product in high yield. nih.gov This method can be adapted for this compound by using this compound as the starting material and the appropriate halogenated carboxylic acid derivative.

The synthesis of N-hydroxyphthalimide derivatives, such as 1,3-dioxoisoindolin-2-yl 2-chloroacetate from N-hydroxyphthalimide and chloroacetyl chloride, further illustrates the versatility of N-functionalization. These intermediates can then be reacted with various amines to yield a range of N-substituted phthalimides.

Regioselective Synthesis of Isomeric Nitrophthalimides

The nitration of phthalimide or its derivatives can lead to the formation of isomeric nitrophthalimides, primarily this compound and 4-nitrophthalimide (B147348). Achieving regioselectivity in these syntheses is crucial for obtaining the desired isomer.

One common approach involves the nitration of phthalic anhydride, which is a precursor to phthalimides. The nitration of phthalic anhydride with fuming nitric acid in concentrated sulfuric acid at elevated temperatures (e.g., 100–110 °C) yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. This mixture can then be processed to obtain the corresponding nitrophthalimides. For instance, this compound can be synthesized from 3-nitrophthalic acid by reaction with urea in glacial acetic acid at 117 °C, achieving high yields.

Alternatively, the nitration of N-substituted phthalimides can also be employed to produce isomeric nitrophthalimides. For example, the nitration of N-methylphthalimide using concentrated nitric acid in concentrated sulfuric acid at temperatures between 60°C and 80°C yields a mixture of N-methyl-3-nitrophthalimide and N-methyl-4-nitrophthalimide. The separation of these isomers can be achieved through extraction, for instance, using methylene (B1212753) chloride as the extractant.

The direct synthesis of 4-nitrophthalimide can be achieved by nitrating phthalimide itself. This process typically involves cooling fuming nitric acid to below 5°C, slowly adding concentrated sulfuric acid, and then introducing phthalimide while maintaining the temperature between 10-13°C. After allowing the mixture to stand overnight, the product is precipitated by pouring into ice water, filtered, washed, dried, and recrystallized from ethanol to yield 4-nitrophthalimide.

The regioselectivity of nitration reactions can be influenced by various factors, including the starting material, reaction temperature, and the specific nitrating agents used. For instance, starting with phthalic anhydride and then cyclizing the nitrated acid can favor certain isomers, while nitrating an already N-substituted phthalimide might lead to a different isomeric ratio.

Advanced Spectroscopic and Computational Characterization of 3 Nitrophthalimide and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure of 3-Nitrophthalimide, providing empirical data on its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both proton (1H) and carbon (13C) NMR are utilized to identify the different chemical environments of hydrogen and carbon atoms within the molecule.

The 1H NMR spectrum of this compound, typically recorded in deuterated solvents such as DMSO-d6, provides characteristic chemical shifts that correspond to its aromatic and imide protons. For instance, a 1H NMR spectrum acquired at 400 MHz in DMSO-d6 for this compound shows distinct signals for the imide N-H proton and the aromatic protons on the phthalimide (B116566) ring. chemicalbook.com

Table 1: Selected 1H NMR Chemical Shifts for this compound (400 MHz, DMSO-d6)

| Assignment | Chemical Shift (δ, ppm) |

| Imide N-H | 11.8 |

| Aromatic H-1 | 8.268 |

| Aromatic H-2 | 8.127 |

| Aromatic H-3 | 8.057 |

While specific 13C NMR chemical shifts for this compound were not detailed in the provided data, 13C NMR spectroscopy is routinely employed to confirm the carbon skeleton and the presence of various carbon environments, including carbonyl carbons (C=O) and aromatic carbons, which resonate in characteristic regions of the spectrum. mdpi.comsigmaaldrich.comchemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting their unique vibrational frequencies. pressbooks.publibretexts.org For cyclic imides like this compound, the IR spectrum typically exhibits diagnostic absorption bands associated with the imide carbonyl groups and the N-H bond. spectroscopyonline.com The nitro group also contributes distinct signals.

Expected characteristic IR absorption bands for this compound include:

N-H stretching vibration: A band typically observed around 3200 ± 50 cm⁻¹ for imides possessing a hydrogen atom on the nitrogen. spectroscopyonline.com

Carbonyl (C=O) stretching vibrations: Cyclic imides often display two strong absorption bands in the carbonyl region, corresponding to asymmetric and symmetric stretching modes, generally found between 1650–1750 cm⁻¹. pressbooks.pubspectroscopyonline.com

Nitro (NO2) group stretching vibrations: Asymmetric stretching of the nitro group typically appears around 1550 cm⁻¹, while its symmetric stretching is observed around 1350 cm⁻¹.

Aromatic C-H stretching vibrations: Bands in the region of 3100–3000 cm⁻¹ indicate the presence of aromatic C-H bonds. vscht.cz

Aromatic C=C stretching vibrations: Characteristic bands for the aromatic ring are usually found around 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹. vscht.cz

Mass Spectrometry (MS/ESI-MS)

Mass Spectrometry (MS) is a technique that provides information about the molecular weight and fragmentation patterns of a compound, which is crucial for confirming its chemical formula and structural integrity. For this compound, with a molecular formula of C8H4N2O4 and a molecular weight of 192.13 g/mol sigmaaldrich.comfishersci.ca, the mass spectrum shows a significant molecular ion peak.

The electron ionization (EI) mass spectrum of this compound typically exhibits a molecular ion peak [M]+ at m/z 192.0, with a relative abundance of 73.8%. chemicalbook.com Further fragmentation of the molecular ion yields various characteristic peaks, which provide clues about the molecule's substructures. The base peak (100% relative abundance) is observed at m/z 75.0, suggesting a highly stable fragment. chemicalbook.com Other notable fragment ions include m/z 103.0 (60.8%), m/z 162.0 (14.2%), m/z 146.0 (8.2%), and m/z 119.0 (9.9%). chemicalbook.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is also a relevant technique for analyzing this compound, particularly for solution-phase studies. Predicted adduct ions, such as [M+H]+ (m/z 193.02438), [M+Na]+ (m/z 215.00632), and [M-H]- (m/z 191.00982), can be observed, aiding in the identification and characterization of the compound. uni.lu

X-ray Single Crystal Diffraction

X-ray Single Crystal Diffraction is a definitive analytical technique used to determine the precise three-dimensional atomic and molecular structure of crystalline compounds. It provides highly accurate data on atomic positions, bond lengths, and bond angles, as well as insights into intermolecular interactions and crystal packing. oxcryo.comuol.decarleton.edu

Quantum Chemical Computational Studies

Quantum chemical computational studies, particularly those employing Density Functional Theory (DFT), are indispensable for providing theoretical insights into the electronic structure, molecular geometry, and reactivity of chemical compounds, complementing experimental observations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are widely applied to investigate the intrinsic properties of this compound at a quantum mechanical level. This computational approach allows for the prediction and analysis of various molecular parameters, offering a deeper understanding of the compound's behavior. dergipark.org.trresearchgate.net

Key applications of DFT calculations for this compound include:

Optimized Molecular Geometry: DFT is used to determine the most stable three-dimensional arrangement of atoms in the molecule. This provides accurate theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data obtained from X-ray diffraction. dergipark.org.trresearchgate.netjoaquinbarroso.comsemanticscholar.org

Electronic Properties Analysis: DFT enables the calculation of critical electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally correlates with higher molecular stability and lower chemical reactivity. chemmethod.comlibretexts.org While specific HOMO-LUMO values for this compound were not explicitly detailed in the provided search results, such analyses are standard for phthalimide derivatives to understand their electronic behavior and potential applications. chemmethod.comamazonaws.com

Vibrational Frequencies Prediction: DFT calculations can predict the vibrational frequencies of a molecule, which can then be used to generate theoretical IR spectra. These predicted frequencies and corresponding normal modes are invaluable for assigning experimental IR bands and understanding the specific atomic motions associated with each vibration. nih.govkit.edufaccts.de

The use of DFT methods, often implemented with various basis sets and functionals in software packages like Gaussian, provides a comprehensive theoretical framework for characterizing this compound and its derivatives. dergipark.org.trresearchgate.net

In Silico Studies for Drug Discovery and Material Science

Lipinski's Rule of Five and Veber Rules Analysis

Lipinski's Rule of Five (Ro5) and Veber's Rules are fundamental guidelines used in drug discovery to predict the oral bioavailability and permeability of chemical compounds. nih.govrssing.com Lipinski's Rule of Five states that a compound is likely to have poor absorption or permeation if it violates more than one of the following criteria: a molecular weight (MW) greater than 500 Daltons, a calculated octanol-water partition coefficient (LogP) greater than 5, more than 5 hydrogen bond donors (HBD), or more than 10 hydrogen bond acceptors (HBA). Veber's Rules complement Lipinski's by focusing on molecular flexibility and polar surface area, suggesting that good oral bioavailability is likely if a compound has no more than 10 rotatable bonds and a topological polar surface area (TPSA) no greater than 140 Ų. nih.gov

Studies on phthalimide analogues, including N-carboxymethyl-3-nitrophthalimide, have shown adherence to Lipinski's Rule of Five. newdrugapprovals.org For instance, certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs, which are derivatives of phthalimide, demonstrated compliance with Lipinski's rules, possessing molecular weights between 299 and 360.16 g/mol (well below 500 Da), log P values between 1.74 and 2.05 (below 5), 3-4 hydrogen bond acceptors (below 10), and 2 hydrogen bond donors (below 5). Their predicted absorption rates were also favorable, ranging from 78.73% to 81.91%, based on TPSA values.

Table 1: Drug-Likeness Parameters for Select Phthalimide Derivatives

| Compound Class (Example) | Molecular Weight (Da) | LogP | HBD | HBA | Rotatable Bonds | TPSA (Ų) | Lipinski's Ro5 Compliance | Veber's Rules Compliance | Source |

| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs | 299 - 360.16 | 1.74 - 2.05 | 2 | 3-4 | N/A | N/A | Compliant | N/A | |

| N-carboxymethyl-3-nitrophthalimide | N/A | N/A | N/A | N/A | N/A | N/A | Compliant | N/A | newdrugapprovals.org |

Note: N/A indicates data not explicitly provided in the source for that specific parameter.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (small molecule) when bound to a protein target, aiming to estimate the strength of the association or binding affinity. This method is crucial for understanding molecular interactions and for the rational design of new drug candidates.

Derivatives of this compound have been extensively studied using molecular docking. For example, a series of 4- and this compound-incorporating benzenesulfonamide (B165840) derivatives were investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. Molecular docking studies were performed to rationalize their activities and binding modes to different hCA isoforms.

Another study involving 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, which are phthalimide derivatives, reported docking scores ranging from -6.363 to -7.565 kcal/mol against the molecular target Epidermal Growth Factor Receptor (EGFR). Specifically, a ligand identified as compound 7c demonstrated efficient binding to EGFR with a docking score of -7.558 kcal/mol. This interaction involved a hydrogen bond between compound 7c and Lys745, as well as the carbonyl functional group. Compound 7c also showed moderate inhibition of EGFR with an IC50 of 42.91 ± 0.80 nM, compared to erlotinib (B232) (IC50 = 26.85 ± 0.72 nM), a standard drug.

Cyclic imides, including phthalimide and 5-nitrophthalimide derivatives, have also been subjected to molecular docking studies to understand their COX-1/2 inhibitory activities. rssing.com These studies help elucidate the selective interaction possibilities within the hydrophilic or lipophilic regions of the enzyme's active site.

Table 2: Molecular Docking Findings for Phthalimide Derivatives

| Compound (Derivative) | Target | Docking Score (kcal/mol) | Key Interactions | Biological Activity (IC50) | Source |

| Compound 7c (1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analog) | EGFR | -7.558 | H-bond with Lys745, carbonyl group | EGFR inhibition (42.91 ± 0.80 nM) | |

| Phthalimide/5-nitrophthalimide derivatives | COX-1/2 | N/A | N/A | COX-1/2 inhibition | rssing.com |

| 4- and this compound-incorporating benzenesulfonamide derivatives | hCA I, II, IX, XII | N/A | N/A | Carbonic anhydrase inhibition |

Note: N/A indicates data not explicitly provided in the source for that specific parameter.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key structural features or physicochemical properties that influence activity, QSAR models can predict the activity of new compounds and guide the design of more potent or selective agents.

QSAR studies have been applied to phthalimide derivatives to explore their various biological properties. For instance, a 3D/4D QSAR model, combined with a restricted docking protocol, was used to estimate the biological activity of N-substituted 3,4-pyrroledicarboximides, which are related to phthalimides. This analysis evaluated analgesic, anti-inflammatory, and antioxidant activities, as well as LOX inhibitory potential.

In the context of nitrophenyl derivatives, QSAR analysis has provided insights into the structural features critical for aldose reductase inhibition. These studies inferred that electronegative substitution is essential for polar interactions with the receptor's charged regions, and that diarylsulphides could be explored for optimizing analogous compounds. Furthermore, QSAR analysis of benzene (B151609) sulfonamide analogs as carbonic anhydrase inhibitors has been performed, using tools like CoMFA and CoMSIA to gain insights into the structure-activity relationships.

QSAR studies on phthalimide analogues have also been conducted to identify potent hypoglycemic agents and to investigate their analgesic activity. These analyses are crucial for understanding how modifications to the phthalimide core affect their pharmacological profiles.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in drug discovery and development, aiming to assess the pharmacokinetic and safety profiles of candidate compounds early in the process. ontosight.ai In silico ADMET models help to identify potential issues with bioavailability, systemic exposure, and adverse effects, thereby reducing the risk of late-stage drug failures.

In silico ADMET prediction studies have been performed on phthalimide derivatives. For example, N-carboxymethyl-3-nitrophthalimide and N-3-hydroxypropylphthalimide were subjected to ADMET analysis. newdrugapprovals.org These studies indicated that the compounds generally adhered to Lipinski's Rule of Five and were free from certain toxicities, including mutagenicity, cytotoxicity, and immunotoxicity, though hepatotoxicity was noted as a potential concern. newdrugapprovals.org The toxicity prediction for these compounds demonstrated LD50 values between 1000 and 5000 mg/Kg, classifying them into Class IV or Class V toxicity categories. newdrugapprovals.org

Another study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs also performed in silico ADMET predictions, confirming their adherence to Lipinski's Rule of Five. These compounds exhibited favorable molecular weights, log P values, and hydrogen bond counts. Predicted absorption percentages were high, ranging between 78.73% and 81.91%. Regarding toxicity, these analogs were generally free from various toxicities, with hepatotoxicity being an exception. Their LD50 values were also in the 1000-5000 mg/Kg range, placing them in toxicity classes IV or V.

Table 3: ADMET Prediction Summary for Select Phthalimide Derivatives

| Compound (Derivative) | ADMET Property | Prediction/Result | Toxicity Class (LD50) | Notes | Source |

| N-carboxymethyl-3-nitrophthalimide | Mutagenicity | Free | Class IV/V (1000-5000 mg/Kg) | Not free from hepatotoxicity | newdrugapprovals.org |

| Cytotoxicity | Free | ||||

| Immunotoxicity | Free | ||||

| N-3-hydroxypropylphthalimide | Mutagenicity | Free | Class IV/V (1000-5000 mg/Kg) | Not free from hepatotoxicity | newdrugapprovals.org |

| Cytotoxicity | Free | ||||

| Immunotoxicity | Free | ||||

| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs | Absorption | 78.73-81.91% | Class IV/V (1000-5000 mg/Kg) | Not free from hepatotoxicity | |

| Mutagenicity | Free | ||||

| Cytotoxicity | Free | ||||

| Immunotoxicity | Free |

Applications and Utility in Organic Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

3-Nitrophthalimide is widely recognized as a key intermediate in the synthesis of complex organic molecules. ontosight.aichemimpex.com Its utility extends to the production of various compounds such as dyes, pigments, and pharmaceuticals. ontosight.aichemimpex.com The phthalimide (B116566) scaffold, generally, is considered an important synthon for organic synthesis, facilitating the creation of diverse biologically active molecules. nih.govjst.go.jp Furthermore, this compound is employed in the development of novel materials possessing specific optical and electrical properties, and it is also utilized in the production of agricultural pesticides. ontosight.aichemimpex.combiolifejournals.com

Precursor for Pharmaceuticals and Agrochemicals

The phthalimide framework, including derivatives of this compound, has garnered substantial attention in medicinal chemistry due to its extensive therapeutic potential. ucl.ac.ukbiomedgrid.comf1000research.comjetir.orgtandfonline.comresearchgate.netrsc.org this compound acts as a precursor for synthesizing compounds with potential biological activities, such as antimicrobial and anticancer agents. ontosight.ai This section details its role in developing various pharmaceutical and agrochemical agents.

Phthalimide derivatives have demonstrated potent anxiolytic (anti-anxiety) activity. rsc.orgijcrr.compsu.edu Research has shown that specific derivatives, such as N-benzoyl 3-nitro-phthalimide, exhibit anxiolytic effects. nih.govnih.govresearchgate.net In studies utilizing the elevated plus-maze animal model, N-benzoyl 3-nitro-phthalimide, at a dose of 10 mg/kg, increased the time spent and the number of entries into the open arms, indicating a reduction in anxiety-like behavior. nih.govnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies have been performed on phthalimide derivatives, correlating their anxiolytic activity with ionization potential (IP) values. ijcrr.compsu.edu

Table 1: Anxiolytic Activity of N-benzoyl 3-nitro-phthalimide

| Compound | Dose (mg/kg) | Effect on Open Arm Entries (vs. control) | Effect on Time Spent in Open Arms (vs. control) | Reference |

| N-benzoyl 3-nitro-phthalimide | 10 | Increased | Increased | nih.govnih.govresearchgate.net |

Phthalimide derivatives are recognized for their anti-inflammatory properties. jst.go.jpucl.ac.ukbiomedgrid.comf1000research.comtandfonline.comresearchgate.netnih.govscispace.com Several derivatives have shown significant efficacy in modulating inflammatory responses, including the reduction of tumor necrosis factor-alpha (TNF-α) overproduction and the inhibition of carrageenan-induced paw edema in mice. jst.go.jpbiomedgrid.comnih.gov For instance, certain 1H-(1,2,3-triazole)phthalimide derivatives have demonstrated potent anti-inflammatory activity, with some compounds reducing carrageenan-induced edema by up to 69%. nih.gov

Table 2: Anti-inflammatory Activity of Phthalimide Derivatives (Example)

| Compound Type | Effect | Mechanism/Model | Reference |

| Phthalimide derivatives | Modulated TNF-α, inhibited paw edema | Carrageenan-induced inflammation in mice | biomedgrid.com |

| 1H-(1,2,3-triazole)phthalimide derivatives | Reduced carrageenan-induced edema by up to 69% | Carrageenan-induced inflammation in mice | nih.gov |

Anticancer Agents: Phthalimide derivatives, including those derived from this compound, have been explored for their anticancer potential. ontosight.airesearchgate.netmdpi.com These compounds have shown antiproliferative activities against various cancer cell lines, such as cervical (HeLa), human leukemia (K562, HL-60), breast (MCF-7, MDA-MB-468, 4T1), lung carcinoma (A549), and liver (HepG2) cancer cells. ucl.ac.ukf1000research.comjlu.edu.cnuobaghdad.edu.iqscielo.org.mxscielo.brvietnamjournal.ru For example, certain phthalimide-thiazole conjugates have exhibited potent antitumor activity, with one compound showing an IC value of 1.0 µM against HeLa cells. ucl.ac.uk Some phthalimide derivatives have also demonstrated antiangiogenic effects in in vivo murine models. ucl.ac.uk

Table 3: Anticancer Activity of Phthalimide Derivatives (Examples)

| Compound Type | Cell Line Tested | Key Finding (IC or Inhibition) | Reference |

| Phthalimide-thiazole conjugates | HeLa | IC = 1.0 µM (Compound 222) | ucl.ac.uk |

| Phthalimide derivatives | A549 | Inhibitory values of 21.1-34.7% at 25 µM | ucl.ac.uk |

| Phthalimide derivatives | MCF-7 | IC = 9.06 µM (Compound 214) | ucl.ac.uk |

Antioxidant Agents: Phthalimide derivatives have also demonstrated significant antioxidant effects. ucl.ac.ukf1000research.comresearchgate.netscispace.comjlu.edu.cnuobaghdad.edu.iqresearchgate.net Studies have shown their ability to scavenge free radicals, such as DPPH and ABTS. researchgate.net For instance, some N-aryl phthalimides exhibited potent antioxidant activity with IC values of 27.3 and 25.0 µM in DPPH assays, performing better than the standard antioxidant BHA. scispace.com A novel compound, 3,5-dimethoxy phthalimide, isolated from Lasiosphaera fenzlii Reich, also displayed definite antioxidant activity. jlu.edu.cn

Table 4: Antioxidant Activity of Phthalimide Derivatives (Examples)

| Compound Type | Assay Method | Key Finding (IC) | Reference |

| N-aryl phthalimides (Compound 1) | DPPH | IC = 27.3 µM | scispace.com |

| N-aryl phthalimides (Compound 4) | DPPH | IC = 25.0 µM | scispace.com |

| Phthalimide derivatives | DPPH | IC range: 105-340 µM | researchgate.net |

| Phthalimide derivatives | ABTS | IC range: 205-350 µM | researchgate.net |

This compound itself has been identified as a nitro heterocyclic compound with potential antifungal activities. fishersci.ca Beyond the parent compound, its derivatives are widely studied for their antimicrobial and antifungal properties. nih.govbiolifejournals.comf1000research.comjetir.orgresearchgate.netrsc.orgmdpi.commdpi.com Novel phthalimide derivatives have shown broad-spectrum antibacterial activity against both Gram-positive bacteria (e.g., S. pneumoniae, B. subtilis) and Gram-negative bacteria (e.g., P. aeruginosa, E. coli), as well as antifungal activity against various fungi, including A. fumigatus and Candida albicans. ucl.ac.ukjetir.orgmdpi.com Some phthalimide esters, such as compound 3b, exhibited good activity against S. aureus, P. aeruginosa, Candida tropicalis, and C. albicans with MIC values of 128 µg/mL. mdpi.com

Table 5: Antimicrobial and Antifungal Activity of Phthalimide Derivatives (Examples)

| Compound Type | Microorganism Tested | Key Finding (MIC or Zone of Inhibition) | Reference |

| This compound | Fungi | Potential antifungal activity | fishersci.ca |

| Phthalimide derivative 264 | S. pneumoniae (Gram-positive) | MIC = 1.98 µg/mL | ucl.ac.uk |

| Phthalimide derivative 264 | B. subtilis (Gram-positive) | MIC = 0.98 µg/mL | ucl.ac.uk |

| Phthalimide derivative 264 | P. aeruginosa (Gram-negative) | MIC = 0.98 µg/mL | ucl.ac.uk |

| Phthalimide derivative 264 | E. coli (Gram-negative) | MIC = 0.49 µg/mL | ucl.ac.uk |

| Phthalimide derivative 264 | A. fumigatus (Fungi) | MIC range: 1.95-15.63 µg/mL | ucl.ac.uk |

| Phthalimide aryl ester 3b | S. aureus (Gram-positive) | MIC = 128 µg/mL | mdpi.com |

| Phthalimide aryl ester 3b | P. aeruginosa (Gram-negative) | MIC = 128 µg/mL | mdpi.com |

| Phthalimide aryl ester 3b | C. tropicalis (Yeast fungi) | MIC = 128 µg/mL | mdpi.com |

| Phthalimide aryl ester 3b | C. albicans (Yeast fungi) | MIC = 128 µg/mL | mdpi.com |

| Phthalimide derivatives (Series 4, 5, 6) | Various bacteria, fungi, mycobacteria | MIC range: 0.49-31.5 µg/mL | nih.gov |

Phthalimide-based compounds have also emerged as potential inhibitors of carbonic anhydrase (CA) enzymes. capes.gov.brakdeniz.edu.trnih.govnih.govresearchgate.net For example, a series of phthalimide-capped benzene (B151609) sulphonamide derivatives have been evaluated for their inhibitory activity against human carbonic anhydrase isoforms (hCA I and hCA II). nih.govnih.govresearchgate.net One notable compound from this series demonstrated potent inhibitory activity against hCA I (K = 28.5 nM) and hCA II (K = 2.2 nM), proving significantly more potent than acetazolamide, a standard CA inhibitor. nih.govnih.govresearchgate.net Additionally, sulfenimide derivatives, synthesized using phthalimide as a starting material, have shown effective inhibitory action on human CA isoforms at low micromolar concentrations. capes.gov.brakdeniz.edu.tr

Table 6: Carbonic Anhydrase Inhibitory Activity of Phthalimide Derivatives (Examples)

| Compound Type | Enzyme Target | K (nM) | Comparison to Acetazolamide (Standard) | Reference |

| Phthalimide-capped benzene sulphonamide (Compound 1) | hCA I | 28.5 | 10 times more potent (Acetazolamide K = 250 nM) | nih.govnih.govresearchgate.net |

| Phthalimide-capped benzene sulphonamide (Compound 1) | hCA II | 2.2 | 6 times more potent (Acetazolamide K = 12 nM) | nih.govnih.govresearchgate.net |

Herbicidal Activity

While this compound itself is broadly utilized in agrochemical research, direct detailed findings on its specific herbicidal activity are not extensively documented in the provided literature. However, related nitrophthalimide derivatives and isomers have shown promising herbicidal properties. For instance, products derived from the aza-Michael addition of 4-nitrophthalimide (B147348) to nitroalkenes have exhibited moderate to good herbicidal activity against common weeds like cole and barnyard grass at a concentration of 100 µg/ml. fishersci.canih.gov Similarly, N-Nitrophthalamide, a related organic compound, and its derivatives have been investigated for their selective herbicidal attributes, underscoring the potential of the broader nitrophthalimide class in agricultural applications. nih.gov

Analgesic Agents

Derivatives of this compound have demonstrated notable activity in experimental models of pain, including those related to chronic inflammatory and neuropathic conditions. Specifically, N-carboxymethyl-3-nitrophthalimide has shown an ability to inhibit the second phase of nociceptive response induced by formaldehyde (B43269) in mice. nih.govnih.gov Furthermore, treatment with N-carboxymethyl-3-nitrophthalimide (700 mg/kg) or N-3-hydroxypropylphthalimide (546 mg/kg) in rats inhibited mechanical allodynia induced by chronic constriction injury (CCI) of the sciatic nerve or intraplantar injection of complete Freund's adjuvant (CFA). nih.govnih.gov The antinociceptive activity of N-carboxymethyl-3-nitrophthalimide was observed to be attenuated by the opioid antagonist naltrexone, suggesting a potential involvement of opioidergic pathways in its mechanism of action. nih.govnih.gov

| Compound | Dosage (mg/kg) | Observed Effect | Experimental Model |

|---|---|---|---|

| N-carboxymethyl-3-nitrophthalimide | 700 | Inhibited second phase of nociceptive response | Formaldehyde-induced nociception (mice) |

| N-carboxymethyl-3-nitrophthalimide | 700 | Inhibited mechanical allodynia | CCI of sciatic nerve (rats), CFA injection (rats) |

| N-3-hydroxypropylphthalimide | 546 | Inhibited both phases of nociceptive response | Formaldehyde-induced nociception (mice) |

| N-3-hydroxypropylphthalimide | 546 | Inhibited mechanical allodynia | CCI of sciatic nerve (rats), CFA injection (rats) |

Development of Specialty Polymers and Materials

This compound is widely recognized for its utility in polymer chemistry, serving as an essential component in the formulation of specialty polymers and various advanced materials. nih.gov Its incorporation contributes to the enhancement of desired material properties and facilitates the development of light-activated systems. nih.gov

Enhancement of Material Properties (e.g., thermal stability, mechanical strength)

In the realm of polymer chemistry, this compound is employed to enhance key material properties such as thermal stability and mechanical strength. nih.gov This makes it a valuable compound in the plastics industry, where high-performance polymers are critical for applications requiring durability under demanding conditions. nih.gov Polyimides, a class of high-performance polymers, are known for their excellent mechanical, electrical, and thermal properties, and this compound contributes to the formulation of such materials. fishersci.at

Use in Photoresists for Electronics and Imaging

The photochemical properties of this compound are harnessed in the development of light-sensitive materials, specifically for photoresists used in electronics and imaging applications. nih.govfishersci.se These materials are crucial for processes like photolithography in the semiconductor industry, enabling the production of integrated circuits and microelectronics. nih.govfishersci.no

Functional Electrolyte Additives in Lithium-ion Batteries (e.g., SEI-forming additives)

This compound has been identified as a promising functional electrolyte additive for lithium-ion batteries (LIBs), particularly for forming a stable solid electrolyte interphase (SEI). nih.gov Computational screening using density functional theory (DFT) has indicated that phthalimide derivatives, including this compound, are potential candidates for SEI-forming additives on graphite (B72142) anodes in ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) based electrolytes. nih.gov This is attributed to their higher anodic stability and reduction potential compared to conventional additives like vinylene carbonate (VC), suggesting their role as future alternatives for improving LIB performance. nih.gov The formation of an effective SEI layer is crucial for the stable operation and prolonged cycle life of LIBs. uni.lucenmed.com

| Compound Class | Application in LIBs | Key Advantage |

|---|---|---|

| Phthalimide Derivatives (e.g., this compound) | SEI-forming electrolyte additives | Higher anodic stability and reduction potential compared to Vinylene Carbonate (VC) nih.gov |

Light-Sensitive Materials and Coatings

Beyond photoresists, this compound is utilized in various photochemical reactions for the development of a broader range of light-activated materials and coatings. nih.gov These materials find diverse industrial applications where light responsiveness is a desired characteristic. nih.govfishersci.se

Fluorescent Probes for Biological Imaging

This compound and its derivatives are instrumental in the development of fluorescent probes for biological imaging, enabling researchers to visualize cellular processes with high specificity sigmaaldrich.comnih.govuni.lunih.gov. The phthalimide core is recognized as an ideal fluorophore due to its advantageous photophysical properties, including large Stokes shifts, high quantum yields, good photostability, and biocompatibility sigmaaldrich.com.

A notable application involves the use of this compound as a "fluorescent reactive unit" in novel single-component probes. For instance, a probe named HCP, incorporating N-acetylgalactosamine (GalNAc) as a hepatocyte-specific moiety, was designed for the specific detection and imaging of endogenous carbon monoxide (CO) in vitro and in vivo nih.gov. The mechanism often involves the reduction of the nitro group of this compound to an amino group, yielding highly fluorescent 3-aminophthalimide (B167264) derivatives. This "turn-on" fluorescence mechanism, often involving excited-state intramolecular proton transfer (ESIPT), is a key feature in many such probes.

Specific examples of phthalimide-based fluorescent probes and their biological applications include:

Cysteine (Cys) Detection: A turn-on phthalimide-based fluorescent probe was synthesized for sensing cysteine. This probe, which incorporates a 3-hydroxyphthalimide derivative as the fluorophore, operates via an ESIPT process. It exhibits high sensitivity, excellent selectivity, and a large Stokes shift, successfully demonstrating its utility in bio-imaging within living cells. The linear detection range for cysteine was 0 to 1.0 × 10⁻⁵ M, with a low detection limit of 6 × 10⁻⁸ M.

Hydrogen Peroxide (H₂O₂) Detection: A novel phthalimide-boronate probe was developed for the quantitative detection of H₂O₂. This probe, utilizing 3-hydroxyphthalimide as the fluorophore, showed a significant 63-fold fluorescence intensity enhancement and a large Stokes shift of 111 nm upon reaction with H₂O₂. It also demonstrated a low detection limit of 8.4 × 10⁻⁸ M and high selectivity over other reactive oxygen species (ROS), making it suitable for imaging H₂O₂ in living cells sigmaaldrich.com.

Hydrogen Sulfide (H₂S) Detection: A highly sensitive and selective phthalimide-based fluorescent probe for H₂S was reported. Upon interaction with H₂S, this probe displayed a remarkable 196-fold fluorescence enhancement and a large Stokes shift of 105 nm. Its effectiveness for biological applications was confirmed through imaging H₂S in living cells.

Thiol Detection: A phthalimide-based fluorescent probe, 2,4-dinitrobenzenesulfonate (B1228243) of N-butyl-3-hydroxyphthalimide, was developed for thiol detection. This probe exhibited a strong green fluorescence with a 75-fold enhancement and a 161 nm Stokes shift. It demonstrated high selectivity and sensitivity towards thiols, with a detection limit as low as 0.8 nM, and was successfully applied for imaging intracellular thiols in living SH-SY5Y cells.

These examples highlight the versatility of this compound and its derivatives in creating sophisticated fluorescent tools for dynamic biological studies.

Analytical Chemistry Applications (e.g., detection and quantification of other chemicals)

Beyond biological imaging, this compound plays a role in analytical chemistry, contributing to methods for detecting and quantifying various chemicals, which is crucial for quality control and environmental monitoring sigmaaldrich.com. The inherent fluorescence properties of phthalimide derivatives make them excellent candidates for the development of chemosensors.

Research findings demonstrate their utility in several analytical contexts:

Anion Sensing: Phthalimide-hydrazone probes containing nitro groups have been synthesized and evaluated as selective sensors for anions. These receptors exhibit strong, sensitive, and selective colorimetric responses, particularly in the presence of cyanide ions, forming stable complexes.

Melamine (B1676169) Detection: Phthalimide-based compounds have been developed as fluorescent sensor materials for detecting melamine. These materials are designed to introduce specific groups at the 3 and 6 positions of the phthalimide, allowing for specific binding with melamine molecules. This interaction leads to changes in fluorescence, providing a sensitive and selective method for melamine detection.

Metal Ion Detection: Chemosensors derived from phthalimide moieties have been developed for the selective recognition of Group IIIA metal ions, such as Al³⁺, Ga³⁺, and In³⁺. These sensors exhibit significant "off-on" fluorescence responses upon binding to the target ions. For example, one such chemosensor showed distinct fluorescence enhancements at different wavelengths (488 nm for Al³⁺ and 570 nm for Ga³⁺ and In³⁺), allowing for their distinguishable detection.

Pesticide Detection: Phthalimide-based chemosensors have been explored for the detection of pesticides. A propyl-phthalimide cyclotricatechylene-based chemosensor was developed for sulfosulfuron (B120094) detection, exhibiting a detection limit (LOD) of 58 μM and a limit of quantification (LOQ) of 170 μM.

The ability of phthalimide derivatives to undergo changes in their fluorescence properties upon interaction with specific analytes, often coupled with high selectivity and low detection limits, underscores their importance in developing advanced analytical methodologies.

Advanced Topics in 3 Nitrophthalimide Research

Solid-State Reactivity and Co-Crystal Formation

Solid-state reactions offer an environmentally friendly alternative to traditional solution-based synthesis, often eliminating or minimizing solvent use. Research has demonstrated the successful mechanochemical synthesis of phthalimides, including those derived from 3-nitrophthalic anhydrides, through the grinding or kneading of substituted phthalic anhydrides and aniline (B41778) derivatives. chemicalbook.comvwr.com This method highlights the potential for co-crystals to act as crucial intermediates, facilitating the reaction by bringing reactive functional groups into close proximity. chemicalbook.comvwr.combeilstein-journals.orgd-nb.infosigmaaldrich.com

A notable example involves the solid-state reaction of 3-nitrophthalic anhydrates with 2,6-dibromoaniline, which yields 3-nitro-N-phthaloyl-2,6-dibromoaniline. chemicalbook.comvwr.com This demonstrates how co-crystal controlled solid-state synthesis can be employed to achieve specific chemical transformations. The formation of co-crystals is a key step in controlling the condensation process in such solid-state syntheses. d-nb.info

Stereoselective Synthesis Involving 3-Nitrophthalimide

While direct examples of this compound acting as a chiral building block in stereoselective synthesis are not extensively documented in the current literature, its isomer, 4-nitrophthalimide (B147348), has shown significant utility in this domain. 4-Nitrophthalimide has been successfully employed as a nitrogen nucleophile in highly enantioselective aza-Michael addition reactions with α,β-unsaturated ketones. acs.orgchemicalbook.comresearchgate.net These reactions have yielded corresponding Michael adducts with excellent enantioselectivities, often ranging from 95% to over 99% enantiomeric excess (ee). chemicalbook.com

This demonstrates that nitrophthalimide derivatives can participate effectively in asymmetric catalysis, contributing to the formation of stereogenic centers. Furthermore, a chiral chemosensor based on a thiourea-activated phthalimide (B116566), derived from 4-nitrophthalimide, has exhibited moderate chiral recognition for D/L-lactate, indicating the potential for nitrophthalimide-derived structures in chiral sensing applications. nih.gov The principles of asymmetric synthesis involve techniques such as utilizing chiral starting materials, resolution, chiral auxiliaries, or enantioselective synthesis to produce a single enantiomer of a product. ethz.ch

Intermolecular Interactions and Crystal Engineering

The arrangement and properties of molecular crystals are heavily influenced by intermolecular interactions. In the context of this compound and related compounds, weak hydrogen bonds, such as C-H···O and C-H···π interactions, along with π···π stacking interactions, play a significant role in stabilizing crystal packing and forming supramolecular assemblies. researchgate.net

Studies on isomeric N-(iodophenyl)-nitrophthalimides, which share structural similarities with this compound, reveal a diverse range of intermolecular interactions. These include C-H···O(nitro) and C-H···O(carbonyl) hydrogen bonds, two- and three-center iodo···nitro interactions, two-center iodo···carbonyl interactions, and aromatic π···π stacking interactions. thermofisher.comresearchgate.net The interplay of these non-covalent forces leads to qualitatively different supramolecular structures among the isomers. researchgate.net Crystal engineering, a field focused on the design and synthesis of crystalline solids with desired properties, relies on a thorough understanding and deliberate utilization of these intermolecular interactions.

Thermal Behavior and Stability Studies

This compound exhibits stability under normal conditions. However, it is incompatible with strong oxidizing agents. Investigations into its thermal behavior have been conducted using techniques such as combustion calorimetry and thermogravimetry. These studies have enabled the determination of key thermochemical properties, including enthalpies of formation in both solid and gas phases, as well as enthalpies of vaporization and sublimation.

A comparative thermochemical study between this compound and its isomer, 4-nitrophthalimide, revealed that 4-nitrophthalimide is more stable. Upon thermal decomposition, this compound can release irritating and highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.iechemicalbook.com

Table: Key Properties of this compound

| Property | Value | Citation |

| Molecular Formula | C8H4N2O4 | fishersci.iechemicalbook.comacs.orgnih.govethz.chrsc.org |

| Molecular Weight | 192.13 g/mol | fishersci.iechemicalbook.comacs.orgnih.govethz.chrsc.org |

| Melting Point | 213-215 °C | ethz.chrsc.org |

| Stability | Stable under normal conditions | |

| Incompatible with | Strong oxidizing agents | |

| Decomposition Products | Nitrogen oxides (NOx), CO, CO2 | fishersci.iechemicalbook.com |

Conclusion and Future Directions in 3 Nitrophthalimide Research

Summary of Key Research Findings

Research has established 3-Nitrophthalimide as a pivotal intermediate and building block in various scientific and industrial fields. Its chemical structure, featuring a phthalimide (B116566) skeleton with a nitro group, endows it with unique reactivity and properties that have been harnessed in diverse applications.

Key findings from various studies are summarized below: